CYP3A4 Substrate-Dependent Reversible Inhibition: Bergamottin (Ki = 1.6 μM vs. Testosterone; Ki = 13 μM vs. Midazolam) vs. DHB (Ki ≈ 0.8 μM, Substrate-Independent)
In a direct head-to-head study using human intestinal microsomes, bergamottin (BG) exhibited pronounced substrate-dependent reversible inhibition of CYP3A4, with an 8-fold difference in Ki values depending on the probe substrate: Ki = 1.6 μM with testosterone 6β-hydroxylation versus Ki = 13 μM with midazolam 1′-hydroxylation [1]. In stark contrast, DHB displayed substrate-independent inhibition with a consistent Ki of approximately 0.8 μM across both substrate subgroups [1]. For mechanism-based inactivation, BG showed a KI of approximately 25 μM and kinact of approximately 0.35 min⁻¹, while DHB showed a KI of approximately 3 μM and kinact of 0.3–0.4 min⁻¹ [1]. In a separate study using recombinant CYP3A4, DHB inhibited with IC50 values of 0.81 μM and 1.58 μM in fluorescence-based assays, whereas bergamottin showed substantially weaker potency with an IC50 of 2.42 μM under identical assay conditions (30 min fluorescence microplate reader assay) [2].
| Evidence Dimension | CYP3A4 reversible inhibition potency (Ki) and mechanism-based inactivation parameters (KI, kinact); IC50 in fluorescence assay |
|---|---|
| Target Compound Data | BG: Ki = 1.6 μM (testosterone), Ki = 13 μM (midazolam); KI ≈ 25 μM, kinact ≈ 0.35 min⁻¹ (mechanism-based); IC50 = 2.42 μM (fluorescence assay, 30 min) |
| Comparator Or Baseline | DHB: Ki ≈ 0.8 μM (substrate-independent); KI ≈ 3 μM, kinact = 0.3–0.4 min⁻¹ (mechanism-based); IC50 = 0.81 μM and 1.58 μM (identical fluorescence assay) |
| Quantified Difference | BG reversible Ki is 2-fold (testosterone) to 16-fold (midazolam) higher than DHB; BG mechanism-based KI is ~8-fold higher than DHB; BG IC50 is ~1.5-fold to 3-fold higher than DHB in fluorescence assays |
| Conditions | Human intestinal microsomes and cDNA-expressed CYP3A4; testosterone 6β-hydroxylation and midazolam 1′-hydroxylation probes; fluorescence microplate reader assay (30 min incubation) |
Why This Matters
BG is the weaker CYP3A4 inhibitor compared to DHB across all measured parameters, but its substrate-dependent behavior means it cannot be treated as a simple 'less potent DHB'; experimental design must account for probe substrate selection when using BG, and its unique pharmacokinetic interaction profile in vivo (see Evidence Item 3) is not predicted by in vitro CYP3A4 potency alone.
- [1] Paine MF, Criss AB, Watkins PB. Two major grapefruit juice components differ in intestinal CYP3A4 inhibition kinetic and binding properties. Drug Metab Dispos. 2004;32(10):1146-1153. doi:10.1124/dmd.104.000547 View Source
- [2] BindingDB. BDBM50310823 (bergamottin) and BDBM50310824 (6′,7′-dihydroxybergamottin) — CYP3A4 inhibition data curated from ChEMBL. Accessed 2026. View Source
